molecular formula C20H18N4O4 B11288152 N-(4-carbamoylphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(4-carbamoylphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11288152
M. Wt: 378.4 g/mol
InChI Key: JLWCFIHVUGKXPB-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structure in many biologically active molecules. The presence of carbamoyl and dimethylphenyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. The reaction conditions often include acidic catalysts such as hydrochloric acid or Lewis acids like zinc chloride, and the reaction is usually carried out under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely. Solvent selection and purification steps are also crucial to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-carbamoylphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used to design new drugs or to study the interactions between small molecules and biological targets.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The tetrahydropyrimidine core is found in many drugs, and modifications to this structure can lead to new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows for a range of applications in material science and catalysis.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the dimethylphenyl group, which might affect its reactivity and biological activity.

    3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the carbamoylphenyl group, potentially altering its chemical properties.

Uniqueness

N-(4-carbamoylphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the combination of its functional groups. The presence of both carbamoyl and dimethylphenyl groups enhances its reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H18N4O4/c1-11-3-8-15(9-12(11)2)24-19(27)16(10-22-20(24)28)18(26)23-14-6-4-13(5-7-14)17(21)25/h3-10H,1-2H3,(H2,21,25)(H,22,28)(H,23,26)

InChI Key

JLWCFIHVUGKXPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)C

Origin of Product

United States

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